molecular formula C6H12ClIN4 B15296397 4-Azido-4-(iodomethyl)piperidine hydrochloride

4-Azido-4-(iodomethyl)piperidine hydrochloride

Cat. No.: B15296397
M. Wt: 302.54 g/mol
InChI Key: GYDMNKWEZHFHPR-UHFFFAOYSA-N
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Description

4-Azido-4-(iodomethyl)piperidine hydrochloride is an organic compound that features both azido and iodomethyl functional groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-4-(iodomethyl)piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, a six-membered ring containing one nitrogen atom.

    Iodomethylation: The piperidine is first subjected to iodomethylation, where an iodomethyl group is introduced. This can be achieved using reagents such as iodomethane (CH3I) in the presence of a base like sodium hydride (NaH).

    Azidation: The iodomethylated piperidine is then treated with sodium azide (NaN3) to replace the iodine atom with an azido group, forming 4-Azido-4-(iodomethyl)piperidine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Azido-4-(iodomethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for Huisgen cycloaddition.

Major Products Formed

    Amine Derivatives: Reduction of the azido group yields amine derivatives.

    Triazoles: Cycloaddition reactions with alkynes produce triazole derivatives.

Scientific Research Applications

4-Azido-4-(iodomethyl)piperidine hydrochloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific biological pathways.

    Materials Science: It can be employed in the design of novel materials with unique properties, such as polymers and nanomaterials.

    Bioconjugation: The azido group allows for bioorthogonal chemistry, enabling the labeling and modification of biomolecules in biological systems.

Mechanism of Action

The mechanism of action of 4-Azido-4-(iodomethyl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can facilitate the formation of covalent bonds with target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidone: An intermediate in the synthesis of various pharmaceuticals and chemicals.

    4-Piperidinol: Used in the synthesis of piperidine derivatives with potential pharmacological activities.

    4-Iodomethylpiperidine: A precursor in the synthesis of 4-Azido-4-(iodomethyl)piperidine hydrochloride.

Uniqueness

This compound is unique due to the presence of both azido and iodomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, setting it apart from other piperidine derivatives.

Properties

Molecular Formula

C6H12ClIN4

Molecular Weight

302.54 g/mol

IUPAC Name

4-azido-4-(iodomethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11IN4.ClH/c7-5-6(10-11-8)1-3-9-4-2-6;/h9H,1-5H2;1H

InChI Key

GYDMNKWEZHFHPR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CI)N=[N+]=[N-].Cl

Origin of Product

United States

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